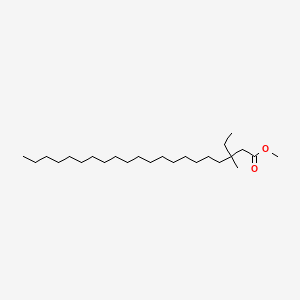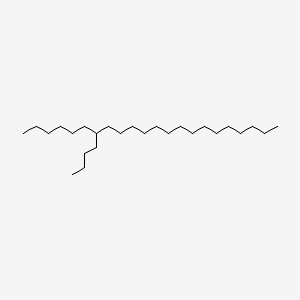
7-n-Butyldocosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-n-Butyldocosane is a hydrocarbon compound with the molecular formula C26H54. It is a member of the alkane family, specifically a long-chain alkane with a butyl group attached to the seventh carbon atom of the docosane chain. This compound is known for its high molecular weight and hydrophobic properties, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-n-Butyldocosane typically involves the alkylation of docosane. One common method is the Friedel-Crafts alkylation, where docosane reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
7-n-Butyldocosane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids under controlled conditions.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination or bromination can occur in the presence of UV light or heat.
Cracking: Thermal or catalytic cracking can break down the long-chain hydrocarbon into smaller molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of UV light.
Cracking: High temperatures (500-700°C) and catalysts like zeolites.
Major Products
Oxidation: Depending on the extent of oxidation, products can range from butyldocosanol to butyldocosanoic acid.
Halogenation: Products include various butyldocosyl halides.
Cracking: Smaller alkanes, alkenes, and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
7-n-Butyldocosane has several applications in scientific research:
Chemistry: Used as a model compound to study the properties of long-chain alkanes and their reactions.
Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.
Industry: Used in the formulation of lubricants and as a standard in chromatographic analysis.
Wirkmechanismus
The mechanism by which 7-n-Butyldocosane exerts its effects is primarily through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long hydrocarbon chain allows it to interact with other hydrophobic molecules, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-n-Hexyldocosane (C28H58)
- 9-n-Octyldocosane (C30H62)
- 11-n-Decyldocosane (C32H66)
Uniqueness
7-n-Butyldocosane is unique due to its specific chain length and the position of the butyl group. This structural specificity can influence its physical properties, such as melting point and solubility, and its reactivity compared to other similar long-chain alkanes.
Eigenschaften
CAS-Nummer |
55282-15-0 |
|---|---|
Molekularformel |
C26H54 |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
7-butyldocosane |
InChI |
InChI=1S/C26H54/c1-4-7-10-12-13-14-15-16-17-18-19-20-22-25-26(23-9-6-3)24-21-11-8-5-2/h26H,4-25H2,1-3H3 |
InChI-Schlüssel |
MXLQPYBSANDXKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(CCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Chlorophenyl)-3-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B13794044.png)
![tetrasodium;5-[[4-[[(E)-4-[4-[(E)-2-[4-[4-[[2-carboxylato-4-(methylsulfamoyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-4-oxobut-2-enoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13794060.png)

![N-[4-(4-Acetamido-2-hydroxy-phenyl)sulfanyl-3-hydroxy-phenyl]acetamide](/img/structure/B13794080.png)
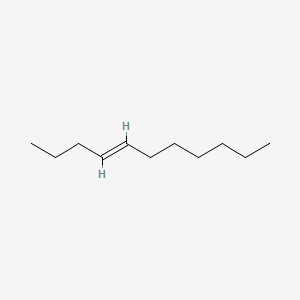

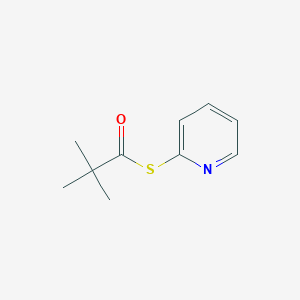
![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
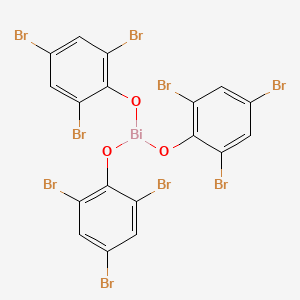
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)
![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
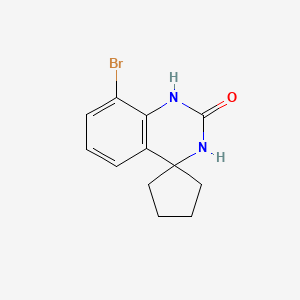
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)
